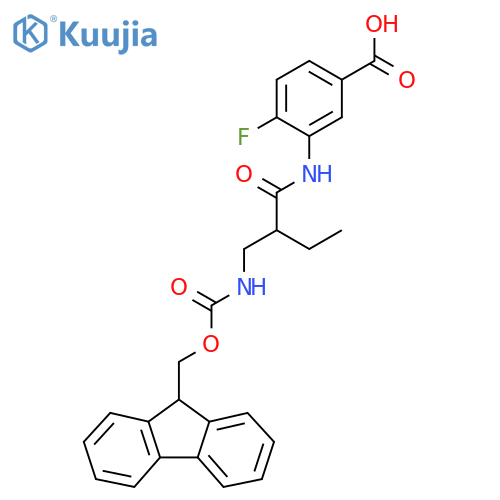Cas no 2171914-59-1 (3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-4-fluorobenzoic acid)

2171914-59-1 structure
商品名:3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-4-fluorobenzoic acid
3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-4-fluorobenzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-4-fluorobenzoic acid
- 3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-4-fluorobenzoic acid
- EN300-1518279
- 2171914-59-1
-
- インチ: 1S/C27H25FN2O5/c1-2-16(25(31)30-24-13-17(26(32)33)11-12-23(24)28)14-29-27(34)35-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-13,16,22H,2,14-15H2,1H3,(H,29,34)(H,30,31)(H,32,33)
- InChIKey: IHOVHJQSRZHTRM-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=C(C(=O)O)C=C1NC(C(CC)CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O
計算された属性
- せいみつぶんしりょう: 476.17475006g/mol
- どういたいしつりょう: 476.17475006g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 35
- 回転可能化学結合数: 9
- 複雑さ: 742
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.4
- トポロジー分子極性表面積: 105Ų
3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-4-fluorobenzoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1518279-0.1g |
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-4-fluorobenzoic acid |
2171914-59-1 | 0.1g |
$2963.0 | 2023-06-05 | ||
| Enamine | EN300-1518279-5000mg |
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-4-fluorobenzoic acid |
2171914-59-1 | 5000mg |
$9769.0 | 2023-09-27 | ||
| Enamine | EN300-1518279-0.25g |
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-4-fluorobenzoic acid |
2171914-59-1 | 0.25g |
$3099.0 | 2023-06-05 | ||
| Enamine | EN300-1518279-0.5g |
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-4-fluorobenzoic acid |
2171914-59-1 | 0.5g |
$3233.0 | 2023-06-05 | ||
| Enamine | EN300-1518279-0.05g |
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-4-fluorobenzoic acid |
2171914-59-1 | 0.05g |
$2829.0 | 2023-06-05 | ||
| Enamine | EN300-1518279-1000mg |
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-4-fluorobenzoic acid |
2171914-59-1 | 1000mg |
$3368.0 | 2023-09-27 | ||
| Enamine | EN300-1518279-50mg |
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-4-fluorobenzoic acid |
2171914-59-1 | 50mg |
$2829.0 | 2023-09-27 | ||
| Enamine | EN300-1518279-2500mg |
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-4-fluorobenzoic acid |
2171914-59-1 | 2500mg |
$6602.0 | 2023-09-27 | ||
| Enamine | EN300-1518279-5.0g |
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-4-fluorobenzoic acid |
2171914-59-1 | 5g |
$9769.0 | 2023-06-05 | ||
| Enamine | EN300-1518279-10.0g |
3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}-4-fluorobenzoic acid |
2171914-59-1 | 10g |
$14487.0 | 2023-06-05 |
3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-4-fluorobenzoic acid 関連文献
-
Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479
-
N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865
-
4. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
2171914-59-1 (3-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}-4-fluorobenzoic acid) 関連製品
- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)
- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)
- 2680715-52-8(benzyl N-(5-iodo-4-methylpyridin-2-yl)carbamate)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
- 2168246-21-5(ethyl 3-2-(methylamino)ethoxybenzoate)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)
推奨される供給者
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
